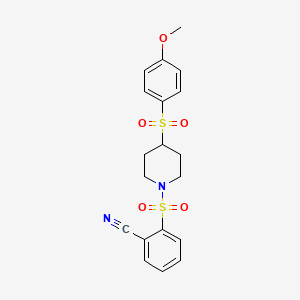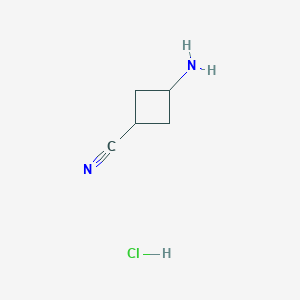
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MESNA, which stands for 2-mercaptoethane sulfonate sodium. MESNA is a sulfhydryl compound that has been extensively studied for its ability to protect against the toxic effects of chemotherapy drugs.
Wissenschaftliche Forschungsanwendungen
MESNA has been extensively studied for its potential applications in various fields. One of the most significant applications of MESNA is its ability to protect against the toxic effects of chemotherapy drugs. Chemotherapy drugs can cause significant damage to the kidneys and bladder, and MESNA has been shown to protect against this damage. MESNA works by binding to and detoxifying the metabolites of chemotherapy drugs, thereby reducing their toxic effects.
In addition to its use in chemotherapy, MESNA has also been studied for its potential applications in other fields. For example, MESNA has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. MESNA has also been studied for its potential use in the treatment of liver diseases, such as cirrhosis.
Wirkmechanismus
The mechanism of action of MESNA is based on its ability to detoxify the metabolites of chemotherapy drugs. Chemotherapy drugs are metabolized in the liver and excreted through the kidneys. Some of these metabolites can be toxic to the kidneys and bladder, leading to significant damage. MESNA works by binding to these toxic metabolites and detoxifying them, thereby reducing their toxic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MESNA have been extensively studied. MESNA has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. MESNA has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MESNA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, MESNA does have some limitations. It has a short half-life, which means that it must be administered frequently to maintain its therapeutic effects. In addition, MESNA can interfere with certain laboratory assays, which could lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for research on MESNA. One area of research is the development of new formulations of MESNA that have a longer half-life and are more effective at protecting against the toxic effects of chemotherapy drugs. Another area of research is the investigation of the potential use of MESNA in the treatment of other diseases, such as liver diseases and inflammatory diseases. Finally, there is a need for further research on the biochemical and physiological effects of MESNA, which could lead to the development of new therapeutic applications.
Synthesemethoden
MESNA is synthesized by reacting 2-chloroethanesulfonic acid with sodium sulfide followed by the addition of 4-amino-5-methyl-2-mercapto-1,2,4-triazole. The resulting product is then purified by recrystallization. This synthesis method has been well established and is widely used in the production of MESNA.
Eigenschaften
IUPAC Name |
3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWIQFOAPAHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)
![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)

![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)
![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)
